ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate is a hydrazone derivative characterized by a substituted phenylhydrazine moiety linked to a chloroacetate ester. This compound is part of a broader class of (E)-configured hydrazonoacetates, which are widely explored in organic synthesis for their utility as intermediates in pharmaceuticals, agrochemicals, and materials science . The structural uniqueness of this compound arises from the 5-chloro-2-methoxyphenyl group, which imparts distinct electronic and steric properties compared to analogs with different substituents.
Properties
Molecular Formula |
C11H12Cl2N2O3 |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-8-6-7(12)4-5-9(8)17-2/h4-6,14H,3H2,1-2H3/b15-10+ |
InChI Key |
AHKYBIQQWIFDAQ-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)Cl)OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Step 1: Diazotization of 5-Chloro-2-Methoxyaniline
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Reagents : 5-Chloro-2-methoxyaniline, hydrochloric acid (HCl), sodium nitrite (NaNO₂).
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Conditions :
Step 2: Coupling with Ethyl 2-Chloro-3-Oxobutanoate
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Reagents : Diazonium salt solution, ethyl 2-chloro-3-oxobutanoate, sodium acetate (NaOAc).
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Conditions :
Table 1: Comparative Reaction Parameters for Diazotization-Coupling
Method A prioritizes low-temperature control for higher yields, while Method B employs a phase-transfer catalyst (triethylbenzyl ammonium chloride) to enhance reactivity in a biphasic system.
Alternative Synthetic Routes
Direct Condensation of Hydrazines with α-Chloro-Keto Esters
A less common but efficient approach involves the direct reaction of 5-chloro-2-methoxyphenylhydrazine with ethyl 2-chloroacetoacetate.
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Reagents : Pre-synthesized 5-chloro-2-methoxyphenylhydrazine, ethyl 2-chloroacetoacetate.
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Conditions :
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Solvent: Ethanol or toluene.
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Temperature: 60–70°C for 4–6 hours.
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Base: Triethylamine (Et₃N) to deprotonate the hydrazine and accelerate condensation.
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Yield : 82–85% after recrystallization.
Key Advantages:
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Avoids diazotization, reducing the risk of exothermic side reactions.
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Suitable for large-scale synthesis due to simplified purification.
Industrial-Scale Production and Challenges
Industrial protocols emphasize cost-effectiveness and scalability. A patented method (CN104130159A) highlights:
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Scale-Up Adjustments :
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Solvent : Ethyl acetate replaces methanol to improve product solubility and facilitate phase separation.
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Catalyst : Triethylbenzyl ammonium chloride enhances reaction rates in biphasic systems.
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Workflow :
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Diazotization at 0–10°C with rigorous stirring.
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Coupling in ethyl acetate/water with continuous pH monitoring.
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Extraction and drying to isolate the crude product.
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Purity : >98% after column chromatography.
Throughput : 5 kg batches with 76% yield.
Stereochemical Control and Analytical Validation
The (2E)-configuration is critical for biological activity. Key strategies to ensure stereoselectivity include:
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Low-Temperature Control : Suppresses isomerization during coupling.
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Intramolecular Hydrogen Bonding : Stabilizes the Z-configuration precursor, which tautomerizes to the E-form upon isolation.
Analytical Data :
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Research
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate is utilized in the synthesis of novel chemical entities. Its unique structure allows it to serve as a versatile intermediate in various chemical reactions, including nucleophilic substitutions and condensation reactions.
Pharmaceutical Research
This compound plays a crucial role as an intermediate in the synthesis of several pharmaceutical agents, including anticoagulants like Apixaban. The synthesis pathway typically involves multiple steps where this compound is transformed into active pharmaceutical ingredients (APIs).
Biological Studies
In biological research, this compound acts as a reagent in various assays. It has been shown to exhibit antimicrobial properties against a range of bacterial strains, which positions it as a candidate for further development in antimicrobial therapies.
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of derivatives related to this compound against various bacterial strains. The results indicated significant bactericidal activity and potential antibiofilm properties, making it a promising candidate for treating persistent infections .
Pharmaceutical Intermediate
Research highlighted the compound's role in synthesizing Apixaban, emphasizing its importance in drug formulation processes. The synthesis involves multiple reaction steps where this compound serves as a critical building block .
Toxicity Studies
Toxicity assessments of derivatives have shown low cytotoxicity profiles with IC50 values greater than 60 μM. This suggests that these compounds are relatively safe for further development and potential therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s phenyl ring has 5-chloro and 2-methoxy substituents, differentiating it from structurally related hydrazonoacetates. Key analogs include:
- Nitro groups (e.g., in the 4-methoxy-2-nitro analog) increase electrophilicity, accelerating reactions like nucleophilic substitution or cyclization . Chlorine atoms (as in 3,5-dichloro or 2-chloro analogs) enhance lipophilicity, affecting solubility and biological activity .
Steric Effects :
Physicochemical Properties
- Melting Points :
- Hydrogen Bonding: Methoxy and chloro substituents participate in hydrogen-bonded networks, influencing crystal packing. For example, (Z)-ethyl 2-chloro-2-(4-methoxyphenyl)hydrazonoacetate forms C–H···O and N–H···Cl interactions .
Biological Activity
Ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate, a compound with the molecular formula C11H13ClN2O3, has garnered attention in various fields of biological research. Its unique structure, characterized by a chloro group and a methoxyphenyl group, positions it as a potential candidate for therapeutic applications, including anticancer and anti-inflammatory activities.
- Molecular Weight : 256.68 g/mol
- CAS Number : 27143-07-3
- IUPAC Name : this compound
- Appearance : Light yellow to dark yellow solid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their structure and function. Additionally, the methoxy group may undergo metabolic transformations that yield active metabolites.
Anticancer Activity
Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that related hydrazone derivatives possess notable activity against colon carcinoma and other malignancies. The presence of electron-donating groups such as methoxy enhances the anticancer potential by increasing the compound's reactivity towards cellular targets.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| Ethyl (Z)-C | MCF-7 | <10 |
Anti-inflammatory Activity
This compound has been investigated for its potential anti-inflammatory properties. Compounds of this class have shown promise in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
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Case Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives, including this compound, against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, highlighting the compound's potential as an anticancer agent. -
Mechanistic Insights :
Further investigations using molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, suggesting a multifaceted mechanism of action that warrants further exploration in preclinical studies.
Q & A
Q. What are the standard synthetic routes for ethyl (2E)-2-chloro-2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]acetate?
The compound is typically synthesized via diazotization and coupling reactions. A common method involves reacting 4-methoxyaniline with ethyl 2-chloroacetoacetate under acidic conditions (HCl/NaNO₂), yielding the hydrazono intermediate. This reaction proceeds via formation of a diazonium salt from the aniline derivative, followed by coupling with the active methylene group of ethyl 2-chloroacetoacetate . Optimized conditions (e.g., 0–5°C for diazotization, 2–4 h reaction time) yield ~77% purity, with recrystallization in methanol improving purity to >99% .
Q. How is the crystal structure of this compound determined, and what software is used?
Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation of solvents (e.g., methanol or ethyl acetate). Data collection employs CuKα radiation (λ = 1.54184 Å), and structures are solved using SHELXS/SHELXD for phase determination, followed by refinement with SHELXL . Key metrics include dihedral angles between aromatic planes (e.g., 7.35–18.23° for related hydrazones) and hydrogen-bonding networks (e.g., N—H⋯O and C—H⋯O interactions) . WinGX and ORTEP are used for visualization and geometry analysis .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
Catalytic systems like Bi(OTf)₃ (5 mol%) in nitromethane at 100°C enhance coupling efficiency, achieving ~89% yield in 16 h . Solvent selection (e.g., toluene or DMF) and stoichiometric control (1.2 equiv. of ethyl glyoxalate) minimize side reactions. Post-reaction acid hydrolysis (1N HCl) and vacuum distillation improve purity .
Q. What analytical methods resolve contradictions in reported structural parameters?
Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., between Z/E isomers) are addressed via:
- DFT calculations : To compare experimental vs. theoretical bond lengths/angles.
- High-resolution SCXRD : Re-measuring cell parameters (e.g., a = 4.6152 Å, β = 90.692°) to validate space group assignments (e.g., P2₁/c) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π⋯π stacking vs. H-bonding) to explain packing differences .
Q. How does the compound’s hydrazone moiety influence its reactivity in heterocyclic synthesis?
The hydrazone acts as a bifunctional synthon:
- Electrophilic site : The chloroacetate group undergoes nucleophilic substitution with amines or thiols.
- Cyclization : Intramolecular attack by the hydrazine nitrogen forms pyrazole or indole derivatives under basic conditions (e.g., triethylamine in toluene at 90°C) .
- Coordination chemistry : The N—N and C=O groups chelate metal ions (e.g., Bi³⁺), enabling catalytic applications .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound?
- Solvent screening : Use mixed solvents (e.g., EtOAc/hexane) to control nucleation.
- Temperature gradients : Slow cooling from 60°C to RT reduces disorder.
- Seeding : Introduce microcrystals from prior batches to induce ordered growth .
Q. How are spectroscopic data interpreted to confirm the Z/E configuration?
- ¹H NMR : Z-isomers show deshielded hydrazone NH protons (δ ~10–12 ppm) due to intramolecular H-bonding with the ester carbonyl.
- IR : ν(C=O) at ~1700 cm⁻¹ (ester) and ν(N—H) at ~3200 cm⁻¹ confirm hydrazone formation .
- SCXRD : Definitive assignment via torsional angles (e.g., C—N—N—C < 10° for Z-configuration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
